5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one
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Overview
Description
“5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one” is a complex organic compound that features a pyrimidinone core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one” likely involves multiple steps, including the formation of the pyrimidinone core, sulfonylation, and the introduction of the piperazine and fluorophenyl groups. Typical reaction conditions might include:
Formation of the pyrimidinone core: This could involve cyclization reactions using appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides under basic conditions.
Piperazine and fluorophenyl introduction: This might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or batch processing, depending on the specific requirements.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the sulfonyl group or the carbonyl group in the pyrimidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound could serve as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Medicine
Given its structural features, the compound might be investigated for pharmacological activity, such as binding to specific receptors or enzymes.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In a pharmacological setting, the compound might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-methoxyphenyl)sulfonyl)-2-((2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one
- 5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-bromophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one
Uniqueness
The uniqueness of “5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one” lies in its specific combination of functional groups, which may confer unique chemical reactivity or biological activity compared to similar compounds.
Biological Activity
The compound 5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C22H26F1N5O3S, with a molecular weight of approximately 445.55 g/mol. The structure features a pyrimidine core substituted with various functional groups, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide functionalities have been reported to possess strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide group is known to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated in the context of acetylcholinesterase (AChE) inhibition. AChE inhibitors are vital in the treatment of neurodegenerative diseases such as Alzheimer's. Similar piperazine derivatives have demonstrated promising AChE inhibitory activity, suggesting that this compound may also exhibit this property .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound likely interacts with key enzymes involved in metabolic pathways, potentially leading to reduced activity of these enzymes.
- Binding Affinity : Molecular docking studies suggest that the compound may bind effectively to target proteins, altering their function and leading to therapeutic effects .
Study 1: Antibacterial Efficacy
A study synthesized various derivatives similar to the target compound and evaluated their antibacterial efficacy against Salmonella typhi and Bacillus subtilis. The most active compounds demonstrated IC50 values ranging from 1.13 µM to 6.28 µM, indicating strong antibacterial potential .
Study 2: Neuroprotective Effects
In another study focusing on AChE inhibition, compounds structurally related to the target demonstrated significant inhibition with IC50 values lower than those of standard drugs used in Alzheimer's therapy. This suggests that the target compound may also possess neuroprotective properties .
Data Summary Table
Properties
CAS No. |
1223948-02-4 |
---|---|
Molecular Formula |
C24H25FN4O5S2 |
Molecular Weight |
532.61 |
IUPAC Name |
5-(4-ethoxyphenyl)sulfonyl-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H25FN4O5S2/c1-2-34-17-7-9-18(10-8-17)36(32,33)21-15-26-24(27-23(21)31)35-16-22(30)29-13-11-28(12-14-29)20-6-4-3-5-19(20)25/h3-10,15H,2,11-14,16H2,1H3,(H,26,27,31) |
InChI Key |
PRBAJKWXSMMSEU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
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